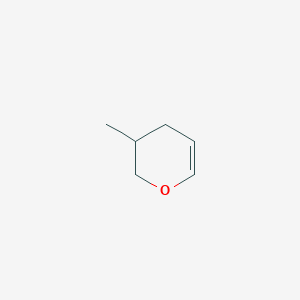
3-methyl-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one unsaturated carbon-carbon bond. The compound is characterized by the presence of a methyl group at the third position of the dihydropyran ring. It is a colorless liquid with a boiling point of approximately 85°C and is soluble in common organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-2H-pyran can be synthesized through various methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature . Additionally, a titanocene-catalyzed reductive domino reaction has been reported to provide diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes using continuous flow reactors. The use of robust catalysts such as alumina ensures high yields and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the unsaturated carbon-carbon bond.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride, and various acids and bases. Reaction conditions often involve ambient temperatures and solvent-free environments to enhance reaction efficiency .
Major Products Formed
Major products formed from these reactions include tetrahydropyran derivatives, lactones, and carboxylic acids. These products are valuable intermediates in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,4-dihydro-2H-pyran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the unsaturated carbon-carbon bond and the oxygen atom in the ring. These features enable the compound to participate in a wide range of chemical transformations, including cycloadditions and rearrangements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain reactions.
Tetrahydropyran: Fully saturated version of the compound, exhibiting different reactivity and stability profiles.
2,3-Dihydro-4H-pyran: An isomer with the double bond in a different position, leading to distinct chemical properties and reactivity.
Uniqueness
3-Methyl-3,4-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its steric and electronic properties. This modification enhances its stability and alters its reactivity compared to other pyran derivatives .
Eigenschaften
CAS-Nummer |
91293-93-5 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
3-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h2,4,6H,3,5H2,1H3 |
InChI-Schlüssel |
FOQQRIPFUIJWIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
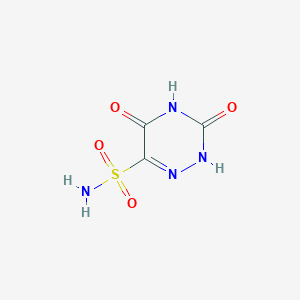
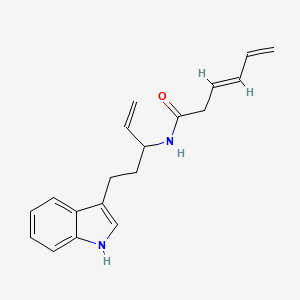
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)

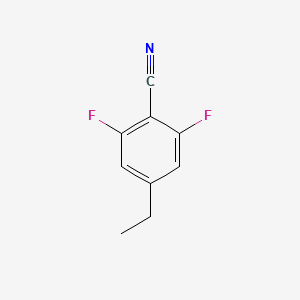
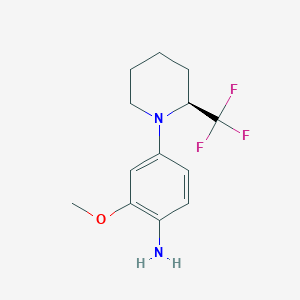
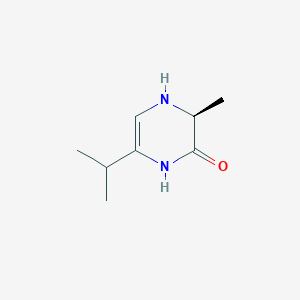
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
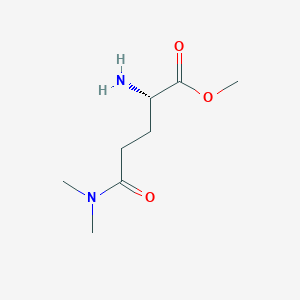
![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
